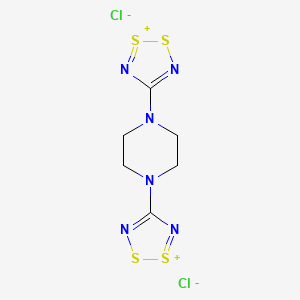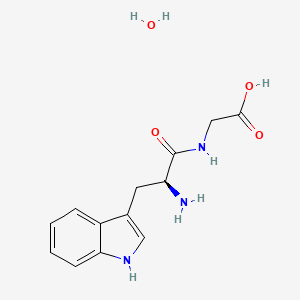
L-Tryptophylglycine--water (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophylglycine–water (1/1) is a dipeptide compound consisting of L-tryptophan and glycine, with a water molecule integrated into its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycine–water (1/1) typically involves the coupling of L-tryptophan and glycine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of L-Tryptophylglycine–water (1/1) may involve large-scale peptide synthesis techniques, optimized for high yield and purity. This can include automated peptide synthesizers and purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
化学反応の分析
Types of Reactions
L-Tryptophylglycine–water (1/1) can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can target the peptide bond or the side chains of the amino acids.
Substitution: Substitution reactions can occur at the functional groups of the amino acids, such as the amino or carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of kynurenine derivatives, while reduction can yield modified peptides with altered functional groups.
科学的研究の応用
L-Tryptophylglycine–water (1/1) has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: It serves as a substrate in enzymatic studies and can be used to investigate protein-peptide interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and in the study of peptide-based drugs.
Industry: It is used in the production of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Tryptophylglycine–water (1/1) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to L-Tryptophylglycine–water (1/1) include other dipeptides such as L-Alanylglycine, L-Phenylalanylglycine, and L-Valylglycine. These compounds share structural similarities but differ in their amino acid composition and properties.
Uniqueness
L-Tryptophylglycine–water (1/1) is unique due to the presence of the indole ring from L-tryptophan, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving indole chemistry and tryptophan metabolism.
特性
CAS番号 |
321310-02-5 |
|---|---|
分子式 |
C13H17N3O4 |
分子量 |
279.29 g/mol |
IUPAC名 |
2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/C13H15N3O3.H2O/c14-10(13(19)16-7-12(17)18)5-8-6-15-11-4-2-1-3-9(8)11;/h1-4,6,10,15H,5,7,14H2,(H,16,19)(H,17,18);1H2/t10-;/m0./s1 |
InChIキー |
NDUZIQLYHXQIEL-PPHPATTJSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)N.O |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Di(1H-pyrrol-2-yl)methyl]phenol](/img/structure/B14254206.png)
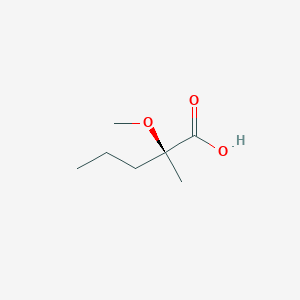
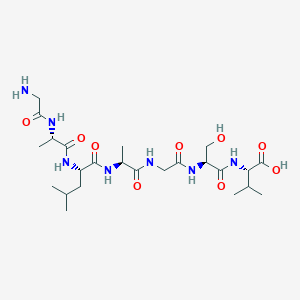
methylene]-](/img/structure/B14254214.png)
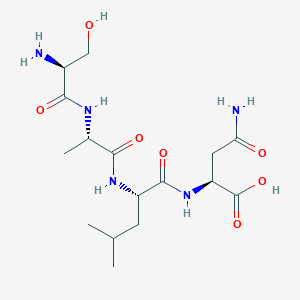
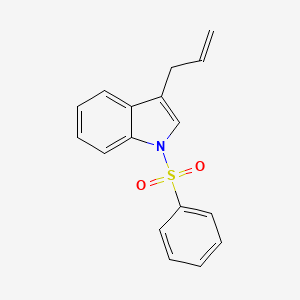
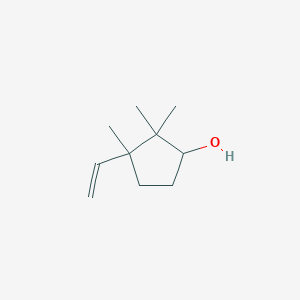
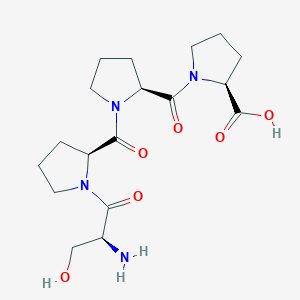
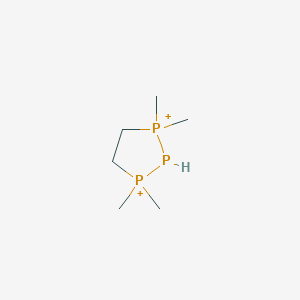

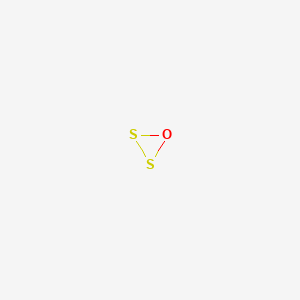
![Pyrrolidine, 3-methyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14254277.png)
